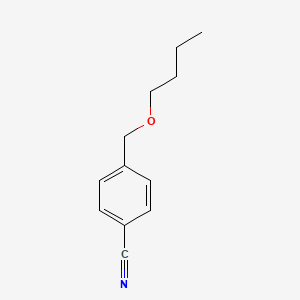
6-(2-Fluorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a fluorophenyl group attached to the sixth position of the nicotinonitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)nicotinonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired nicotinonitrile structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: 6-(2-Fluorophenyl)nicotinic acid.
Reduction: 6-(2-Fluorophenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(2-Fluorophenyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit protein kinases or other enzymes critical for cancer cell proliferation . The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 6-(2-Chlorophenyl)nicotinonitrile
- 6-(2-Bromophenyl)nicotinonitrile
- 6-(2-Methylphenyl)nicotinonitrile
Comparison: 6-(2-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated derivative often exhibits enhanced stability and bioactivity, making it a valuable compound in drug discovery and materials science .
Propiedades
Fórmula molecular |
C12H7FN2 |
|---|---|
Peso molecular |
198.20 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-6-5-9(7-14)8-15-12/h1-6,8H |
Clave InChI |
XYAOOGDXDRRDPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B8484951.png)
![5,6-Dimethoxybenzo[b]thiophene-2-carbonyl chloride](/img/structure/B8484957.png)


![diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B8484981.png)

![3-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)phenol](/img/structure/B8484990.png)

![morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone](/img/structure/B8485002.png)




